- Process for bromination of arylene dianhydrides and preparation of their diimides, World Intellectual Property Organization, , ,
Cas no 954374-43-7 (4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone)
954374-43-7 structure
Product Name:4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
Numero CAS:954374-43-7
MF:C30H34Br4N2O4
MW:806.217965602875
CID:1090218
Update Time:2025-06-11
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- AX8282375
- N,N'-Dioctyl-2,3,6,7-tetrabromonaphthalene-1,8:4,5-bisdicarbimide
- 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
- 4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone (ACI)
-
- Inchi: 1S/C30H34Br4N2O4/c1-3-5-7-9-11-13-15-35-27(37)19-17-18-21(25(33)23(19)31)29(39)36(16-14-12-10-8-6-4-2)30(40)22(18)26(34)24(32)20(17)28(35)38/h3-16H2,1-2H3
- Chiave InChI: UNEXNPKMEOJLCQ-UHFFFAOYSA-N
- Sorrisi: O=C1N(CCCCCCCC)C(=O)C2C3C1=C(C(=C1C=3C(=C(C=2Br)Br)C(=O)N(CCCCCCCC)C1=O)Br)Br
Proprietà calcolate
- Massa esatta: 801.92500
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 40
- Conta legami ruotabili: 14
- Complessità: 821
- Superficie polare topologica: 74.8
Proprietà sperimentali
- PSA: 78.14000
- LogP: 8.83660
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T857272-1g |
4,5,9,10-Tetr-1bromo-2,7-dioctylbenzo[lmn][3,8]phen-1nthroline-1,3,6,8-tetr-1one |
954374-43-7 | 98% | 1g |
5,000.00 | 2021-05-17 | |
| eNovation Chemicals LLC | Y1265389-100mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 100mg |
$135 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1265389-250mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 98% | 250mg |
$195 | 2024-06-06 | |
| Alichem | A019095672-1g |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 95% | 1g |
$749.70 | 2023-08-31 | |
| BAI LING WEI Technology Co., Ltd. | 1891476-1G |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone, 98% |
954374-43-7 | 98% | 1G |
¥ 3852 | 2022-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1585884-100mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone |
954374-43-7 | 98% | 100mg |
¥1303.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1585884-250mg |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone |
954374-43-7 | 98% | 250mg |
¥1671.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1585884-1g |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone |
954374-43-7 | 98% | 1g |
¥4513.00 | 2024-04-24 | |
| Chemenu | CM155555-250mg |
4,5,9,10-tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 95% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM155555-1g |
4,5,9,10-tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
954374-43-7 | 95% | 1g |
$*** | 2023-05-29 |
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux; reflux → 25 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Acetic acid
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 12 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 12 h, reflux
Riferimento
- Excitation wavelength dependence of the charge separation pathways in tetraporphyrin-naphthalene diimide pentads, Physical Chemistry Chemical Physics, 2014, 16(11), 5188-5200
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Phosphorus tribromide Solvents: Toluene ; 12 h, reflux
Riferimento
- First Synthesis of 2,3,6,7-Tetrabromonaphthalene Diimide, Organic Letters, 2007, 9(20), 3917-3920
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium bromide , Sulfuric acid ; overnight, 130 °C
1.2 Solvents: Acetic acid ; overnight, 90 °C
1.2 Solvents: Acetic acid ; overnight, 90 °C
Riferimento
- Supramolecular construction of vesicles based on core-substituted naphthalene diimide appended with triethyleneglycol motifs, Chemical Communications (Cambridge, 2011, 47(29), 8226-8228
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Acetic acid ; 30 min, 110 °C
Riferimento
- Ultrafast excited-state dynamics of strongly coupled porphyrin/core-substituted-naphthalenediimide dyads, Physical Chemistry Chemical Physics, 2011, 13(3), 1019-1029
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Acetic acid Solvents: Acetic acid ; overnight, 90 °C
Riferimento
- Solvophobic control of core-substituted naphthalene diimide nanostructures, Chemical Communications (Cambridge, 2010, 46(6), 973-975
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Dichloromethane ; 2 h, reflux
1.2 Reagents: Phosphorus tribromide ; 1 h, reflux
1.2 Reagents: Phosphorus tribromide ; 1 h, reflux
Riferimento
- A facile synthesis of 2,3,6,7-tetrabromonaphthalene diimides toward new π-extended naphthalene diimides, Tetrahedron Letters, 2013, 54(18), 2271-2273
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Acetic acid ; 30 min, 120 °C
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
Riferimento
- Process for bromination of arylene dianhydrides and preparation of their diimides, India, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Solvents: Acetic acid ; 30 min, 120 °C
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
Riferimento
- Dibromohydantoin: A Convenient Brominating Reagent for 1,4,5,8-Naphthalenetetracarboxylic Dianhydride, Asian Journal of Organic Chemistry, 2013, 2(9), 779-785
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Acetic acid ; 40 min, 80 °C; 80 °C → rt
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 10 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 10 h, reflux
Riferimento
- Room-Temperature Long-Lived Triplet Excited States of Naphthalenediimides and Their Applications as Organic Triplet Photosensitizers for Photooxidation and Triplet-Triplet Annihilation Upconversions, Journal of Organic Chemistry, 2012, 77(8), 3933-3943
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Acetic acid ; 1.5 h, reflux
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 4 h, reflux
1.3 Reagents: Methanol
1.2 Reagents: Phosphorus tribromide Solvents: Toluene ; 4 h, reflux
1.3 Reagents: Methanol
Riferimento
- Core-Fluorinated Naphthalene Diimides: Synthesis, Characterization, and Application in n-Type Organic Field-Effect Transistors, Organic Letters, 2016, 18(3), 456-459
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Acetic acid ; 0.5 h, 120 °C; 120 °C → rt
1.2 Reagents: Water
1.3 Reagents: Phosphorus tribromide Solvents: Toluene ; 3 h, reflux; reflux → rt
1.4 Reagents: Water
1.2 Reagents: Water
1.3 Reagents: Phosphorus tribromide Solvents: Toluene ; 3 h, reflux; reflux → rt
1.4 Reagents: Water
Riferimento
- Thia-conjugated compound with naphthalene tetracarboxylic acid diimide as core, preparation method and application, China, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Phosphorus tribromide Solvents: Toluene ; 6 h, reflux
Riferimento
- A near-infrared fluoride sensor based on a substituted naphthalenediimide-anthraquinone conjugate, Tetrahedron Letters, 2015, 56(33), 4762-4766
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Bromine ; 50 °C
1.2 Reagents: Acetic acid Solvents: Water ; 30 min, 110 °C
1.2 Reagents: Acetic acid Solvents: Water ; 30 min, 110 °C
Riferimento
- A Core-Substituted Naphthalene Diimide Fluoride Sensor, Organic Letters, 2009, 11(23), 5418-5421
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Raw materials
- octan-1-amine
- 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
- 1,4,5,8-Naphthalenetetracarboxylic dianhydride
- 2,3,6,7-Tetrabromo-4,8-bis[(octylamino)carbonyl]-1,5-naphthalenedicarboxylic acid
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Preparation Products
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Fornitori
SunaTech Inc.
Membro d'oro
(CAS:954374-43-7)4,5,9,10-TetrabroMo-2,7-dioctylbenzo[lMn][3,8]phenanthroline-1,3,6,8-tetraone
Numero d'ordine:IN1076
Stato delle scorte:in Stock
Quantità:1g;5g;25g
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 25 July 2025 14:34
Prezzo ($):Please inquire
Email:sales@sunatech.com
4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone Letteratura correlata
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
954374-43-7 (4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone) Prodotti correlati
- 1088205-02-0(2,6-Dibromo-N,N'-bis(2-ethylhexyl)-1,8:4,5-naphthalenetetracarboxdiimide)
- 1315605-26-5(4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone)
- 1614253-96-1(4,9-Dibromo-2,7-bis(2-butyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone)
- 926643-78-9(2,6-Dibromo-N,N'-di-n-octyl-1,8:4,5-naphthalenetetracarboxdiimide)
- 1459168-68-3(4,9-Dibromo-2,7-bis(2-hexyldecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone)
- 1100243-35-3(4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone)
- 1088205-04-2(4,9-Dibromo-2,7-bis(2-decyltetradecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone)
- 1480223-65-1(Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone, 4-bromo-2,7-bis(2-ethylhexyl)-)
- 1219501-17-3(4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone)
- 1239327-73-1(4,9-Dibromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone)
Fornitori consigliati
SunaTech Inc.
(CAS:954374-43-7)4,5,9,10-TetrabroMo-2,7-dioctylbenzo[lMn][3,8]phenanthroline-1,3,6,8-tetraone
Purezza:98%
Quantità:1g;5g;25g
Prezzo ($):Inchiesta